molecular formula C18H19N3O2S B1683575 VU0152100 CAS No. 409351-28-6

VU0152100

Cat. No.: B1683575
CAS No.: 409351-28-6
M. Wt: 341.4 g/mol
InChI Key: MDNWGCQSCGNTKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

VU0152100 is synthesized through a multi-step process involving the formation of a thieno[2,3-b]pyridine core structure. The key steps include:

    Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.

    Functionalization of the core: Introduction of amino and carboxamide groups to the core structure.

    Final modifications: Addition of a methoxyphenyl group to complete the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

VU0152100 primarily undergoes the following types of reactions:

    Substitution Reactions: Introduction of functional groups to the core structure.

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core.

    Amidation Reactions: Formation of the carboxamide group.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, characterized by its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 .

Comparison with Similar Compounds

Biological Activity

VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly psychosis and cognitive impairments. This article consolidates various research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound enhances the activity of the M4 mAChR without acting as an agonist itself. It potentiates the receptor's response to acetylcholine, leading to increased signaling through this pathway. This mechanism is significant because M4 receptors are implicated in modulating dopaminergic activity in the brain, which is essential for managing symptoms associated with schizophrenia and other psychotic disorders .

In Vivo Studies

  • Neural Precursor Cell Proliferation :
    • In a study involving Nestin-GFP mice, this compound was administered via intraperitoneal injections. The results indicated a significant increase in the number of proliferating neural precursor cells (NPCs) compared to vehicle-treated controls. Specifically, there was an increase in BrdU-labeled NPCs, demonstrating enhanced neurogenesis due to M4 receptor activation .
  • Antipsychotic Effects :
    • This compound demonstrated a dose-dependent reversal of amphetamine-induced hyperlocomotion in wild-type rats and mice but not in M4 knockout (KO) models, confirming its specificity for the M4 receptor. Additionally, it blocked amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition, suggesting robust antipsychotic-like effects without inducing catalepsy or peripheral side effects often seen with non-selective mAChR agonists .
  • Neurochemical Impact :
    • Microdialysis studies showed that this compound could reverse amphetamine-induced increases in extracellular dopamine levels in specific brain regions, supporting its role in modulating dopaminergic neurotransmission. This finding aligns with the hypothesis that enhancing M4 receptor activity can mimic some antipsychotic effects observed with traditional treatments .

Case Studies

  • A chronic administration model assessed the efficacy of this compound alongside olanzapine, an atypical antipsychotic known for causing weight gain. The combination treatment exhibited reduced weight gain compared to olanzapine alone, indicating potential metabolic benefits when using M4 PAMs like this compound in conjunction with other antipsychotics .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Neural Precursor Cell ProliferationIncreased BrdU-labeled NPCs after treatment; enhanced neurogenesis observed
Antipsychotic EffectsReversed amphetamine-induced hyperlocomotion; no effects in M4 KO mice
Neurochemical ModulationReversed increases in extracellular dopamine levels post-amphetamine administration
Weight Gain ManagementReduced weight gain when co-administered with olanzapine

Properties

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWGCQSCGNTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357702
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409351-28-6
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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